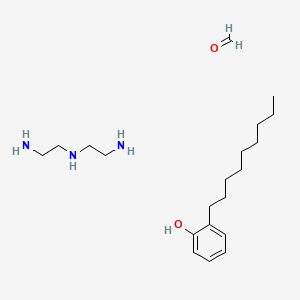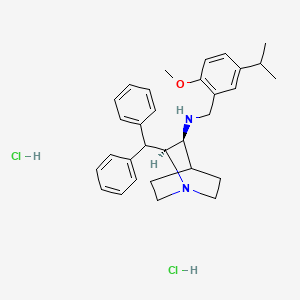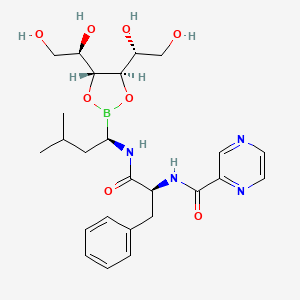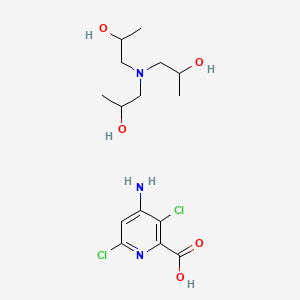
Aminopyralid-tris(2-hydroxypropyl)ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminopyralid-tris(2-hydroxypropyl)ammonium is a chemical compound with the molecular formula C14H24Cl2N2O5. It is a derivative of aminopyralid, a pyridine carboxylic acid herbicide known for its systemic activity and selectivity towards broadleaf weeds. This compound is primarily used in agricultural settings to control invasive weed species, ensuring the health and productivity of crops.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aminopyralid-tris(2-hydroxypropyl)ammonium involves the reaction of aminopyralid with tris(2-hydroxypropyl)amine. The process typically includes the following steps:
Preparation of Aminopyralid: Aminopyralid is synthesized through the chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Reaction with Tris(2-hydroxypropyl)amine: Aminopyralid is then reacted with tris(2-hydroxypropyl)amine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 4-amino-3,6-dichloropyridine-2-carboxylic acid.
Amine Reaction: The chlorinated product is then reacted with tris(2-hydroxypropyl)amine in industrial reactors, ensuring high yield and purity.
化学反应分析
Types of Reactions
Aminopyralid-tris(2-hydroxypropyl)ammonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
科学研究应用
Aminopyralid-tris(2-hydroxypropyl)ammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
作用机制
Aminopyralid-tris(2-hydroxypropyl)ammonium exerts its effects through the following mechanisms:
Auxin-like Activity: Mimics the action of natural plant hormones (auxins), disrupting normal plant growth and development.
Molecular Targets: Binds to auxin receptors in plants, leading to uncontrolled cell division and growth.
Pathways Involved: Interferes with the auxin signaling pathway, causing abnormal growth patterns and ultimately plant death.
相似化合物的比较
Similar Compounds
Aminopyralid: The parent compound, used widely as a herbicide.
Clopyralid: Another pyridine carboxylic acid herbicide with similar properties.
Picloram: A related compound with systemic herbicidal activity.
Uniqueness
Aminopyralid-tris(2-hydroxypropyl)ammonium is unique due to its enhanced solubility and stability compared to its parent compound, aminopyralid. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
属性
CAS 编号 |
566191-89-7 |
|---|---|
分子式 |
C15H25Cl2N3O5 |
分子量 |
398.3 g/mol |
IUPAC 名称 |
4-amino-3,6-dichloropyridine-2-carboxylic acid;1-[bis(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO3.C6H4Cl2N2O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;7-3-1-2(9)4(8)5(10-3)6(11)12/h7-9,11-13H,4-6H2,1-3H3;1H,(H2,9,10)(H,11,12) |
InChI 键 |
SLYAVQCIBHSIQW-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CC(C)O)CC(C)O)O.C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



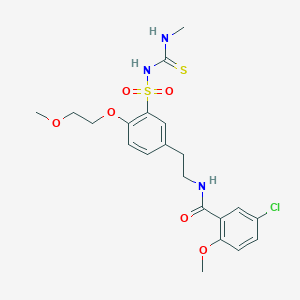
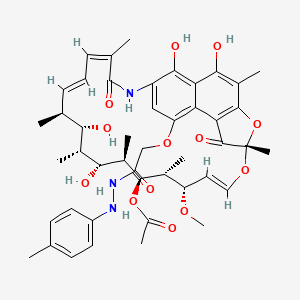

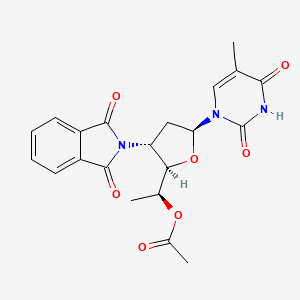
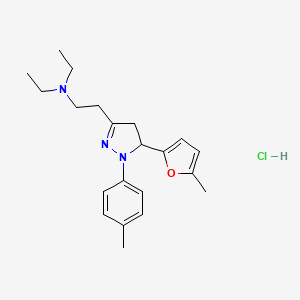

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)

